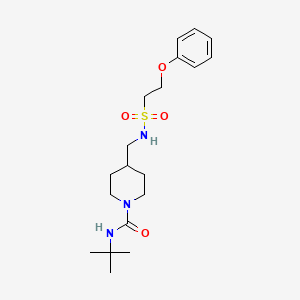

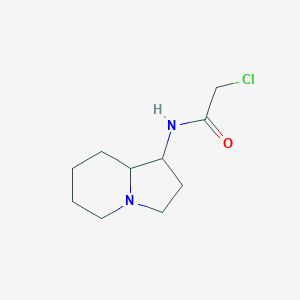

![molecular formula C9H17ClN2O3 B2701679 甲基(2S)-2-氨基-3-[(3S)-2-氧代吡咯啉-3-基]丙酸酯盐酸盐 CAS No. 2148975-91-9](/img/structure/B2701679.png)

甲基(2S)-2-氨基-3-[(3S)-2-氧代吡咯啉-3-基]丙酸酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride” is a complex organic compound. Its structure is similar to that of “methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate” which has a molecular formula of C13H22N2O5 . Another similar compound is “methyl (2S)-2-{[(3S)-1-butanoylpiperidin-3-yl]formamido}propanoate” which contains a total of 44 bond(s), including 20 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been described in patents. For instance, a process for the preparation of “methyl (2S)-2-[(3R)-3-(N-{tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate” involves methylation using a large excess of methyl iodide in a mixture of N,N-dimethylformamide (DMF) and dichloromethane, followed by removal of excess methyl iodide and cyclisation of the sulfonium salt formed, using sodium hydride, to form the lactam ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in patents. For example, the synthesis of “methyl (2S)-2-[(3R)-3-(N-{tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate” involves methylation using a large excess of methyl iodide in a mixture of N,N-dimethylformamide (DMF) and dichloromethane, followed by removal of excess methyl iodide and cyclisation of the sulfonium salt formed, using sodium hydride, to form the lactam ring .科学研究应用

除草剂功效和机制

- 除草剂选择性和生理效应:对 2-[4-(2,4-二氯苯氧基)苯氧基]丙酸甲酯(一种靶标不同但具有特定生物活性的化合物)的研究表明,它作为选择性除草剂是有效的,阐明了其与某些植物物种中生长素活性和根系生长抑制相关的作用机制。这项研究证明了该化合物在不同作物和杂草之间的选择性作用,为农用化学品的发展提供了见解 (Shimabukuro 等人,1978)。

缓蚀

- 金属缓蚀:源自 L-色氨酸的席夫碱已对其在酸性环境中防止不锈钢腐蚀的功效进行了研究,展示了在保护涂层或处理中使用类似化合物的潜力,以延长金属结构的使用寿命 (Vikneshvaran & Velmathi,2017)。

杂环化合物的合成

- 促进化学合成:使用微波辐射合成噁唑啉和噻唑啉的研究突出了某些化学官能团在高效生产杂环化合物中的效用。此类研究对于药物合成、材料科学和化学工程至关重要 (Katritzky 等人,2004)。

对映选择性合成

- 立体选择性合成:一种用于立体选择性合成甲基 (S)-3-氨基-3-(3-吡啶基)丙酸酯的有效方法,展示了生产对映体纯化合物的技术,对于开发具有特定生物活性的药物至关重要 (Zhong 等人,1999)。

生物催化

- 生物催化应用:生物催化用于生产 β-氨基酸,证明了微生物菌株在合成具有高对映选择性的药物中间体中的作用。这一研究领域桥接了微生物学、化学和药学科学,以开发可持续的合成途径 (Li 等人,2013)。

未来方向

Piperidines, which include “methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride primarily targets the protein interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of white blood cells (lymphocytes), which are crucial for the body’s natural defense against illness.

Mode of Action

It is known to interact with its target, interleukin-2, and cause changes in the immune response .

Biochemical Pathways

The biochemical pathways affected by Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride are related to the immune response. By interacting with interleukin-2, it can influence the proliferation and activity of lymphocytes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride’s action are primarily observed in the immune system. By targeting interleukin-2, it can modulate the immune response, potentially leading to effects on various immune-related conditions .

Action Environment

The action, efficacy, and stability of Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYWVOGKOSQSSZ-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCNC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C[C@@H]1CCCNC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)

![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)

![4-(4-Bromophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2701602.png)

![4-[(2-Chlorophenyl)amino]quinazoline-2-thiol](/img/structure/B2701603.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2701605.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)

![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)

![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)